3-Bromo-5-(cyclobutylmethoxy)benzamide
Description
3-Bromo-5-(cyclobutylmethoxy)benzamide is a brominated benzamide derivative characterized by a cyclobutylmethoxy substituent at the 5-position of the benzene ring and a bromine atom at the 3-position. Its molecular formula is inferred as C₁₂H₁₄BrNO₂, with a calculated molecular weight of 284.16 g/mol. The cyclobutylmethoxy group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkoxy-substituted analogs.
Properties
IUPAC Name |
3-bromo-5-(cyclobutylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-4-9(12(14)15)5-11(6-10)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPYYAKSJTRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=CC(=C2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(cyclobutylmethoxy)benzamide typically involves the following steps:
Methoxylation: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclobutylmethanol derivative with a methoxybenzene precursor.
Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated and methoxylated benzene derivative with an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(cyclobutylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, elevated temperatures.
Reduction: LiAlH4, NaBH4, ethanol or ether as solvents, room temperature or slightly elevated temperatures.
Substitution: Nucleophiles (OH-, RO-, NH2-), solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), and catalysts such as palladium (Pd) or copper (Cu).
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-(cyclobutylmethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(cyclobutylmethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific context and application of the compound.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations :
Substituent Size and Lipophilicity: The cyclobutylmethoxy group in the target compound provides greater steric bulk compared to methoxy () and cyclopropylmethoxy (). This bulk may reduce solubility in polar solvents but enhance membrane permeability in biological systems. The trifluoromethoxy group () introduces strong electron-withdrawing effects and high lipophilicity, likely influencing binding affinity in enzyme inhibition (e.g., Pseudomonas aeruginosa virulence inhibition, as suggested in ).
Halogen Effects :
- Replacing bromine with chlorine (as in ) reduces molecular weight (~45 g/mol difference) and alters electronic properties. Bromine’s larger atomic radius may enhance van der Waals interactions in target binding.
Melting Points :
- The trifluoromethoxy analog exhibits a sharp melting point (144–146°C), attributed to strong intermolecular dipole-dipole interactions and crystallinity induced by the fluorine atoms . Data for the cyclobutylmethoxy variant are unavailable but predicted to be lower due to reduced symmetry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
